N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}butan-1-amine
Description
N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}butan-1-amine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities. This compound features a 2-chlorobenzyl group attached to the indole ring, which is further linked to a butan-1-amine chain. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Properties
Molecular Formula |
C20H23ClN2 |
|---|---|
Molecular Weight |
326.9 g/mol |
IUPAC Name |
N-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methyl]butan-1-amine |
InChI |
InChI=1S/C20H23ClN2/c1-2-3-12-22-13-17-15-23(20-11-7-5-9-18(17)20)14-16-8-4-6-10-19(16)21/h4-11,15,22H,2-3,12-14H2,1H3 |
InChI Key |
DKTSXVCVRVVNFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}butan-1-amine typically involves multiple steps. One common method starts with the preparation of the indole core, which can be synthesized using the Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Once the indole core is prepared, it is then functionalized with a 2-chlorobenzyl group. This can be achieved through a nucleophilic substitution reaction where the indole nitrogen attacks the 2-chlorobenzyl chloride, forming the desired N-substituted indole .
The final step involves the attachment of the butan-1-amine chain. This can be done through a reductive amination reaction, where the indole derivative is reacted with butanal in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted indole derivatives .
Scientific Research Applications
N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}butan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-1-methyl-1H-benzimidazol-5-amine: This compound shares the 2-chlorobenzyl group but has a benzimidazole core instead of an indole core.
N-(2-chlorobenzyl)-N-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}butan-2-amine: This compound has a similar structure but features an imidazole core and a methoxyethyl group.
Uniqueness
N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}butan-1-amine is unique due to its specific combination of the indole core, 2-chlorobenzyl group, and butan-1-amine chain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
